N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide typically involves the reaction of 4-chloro-3-nitropyridine with N-propylamine, followed by reduction and subsequent reaction with 3-(trifluoromethyl)aniline. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group in the precursor molecules, converting them to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate the activity of its targets effectively. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)-N-methylaniline
- 4-Nitro-3-(trifluoromethyl)aniline
- 2,3-dichloro-5-(trifluoromethyl)-pyridine
Comparison: N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide stands out due to its unique combination of a pyridine ring and a trifluoromethyl group, which imparts distinct chemical and pharmacological properties. Compared to similar compounds, it offers enhanced stability and binding affinity, making it a valuable candidate for various applications .
Properties
CAS No. |
62391-53-1 |
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Molecular Formula |
C16H16F3N3O |
Molecular Weight |
323.31 g/mol |
IUPAC Name |
N-propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16F3N3O/c1-2-7-21-15(23)13-10-20-8-6-14(13)22-12-5-3-4-11(9-12)16(17,18)19/h3-6,8-10H,2,7H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
XDJXVFHNQCEFGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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